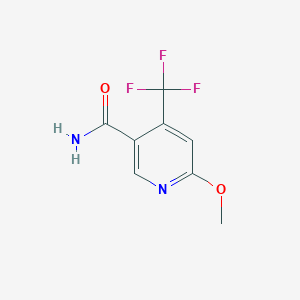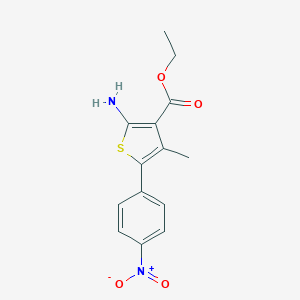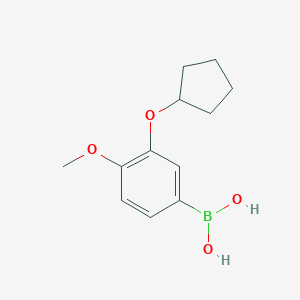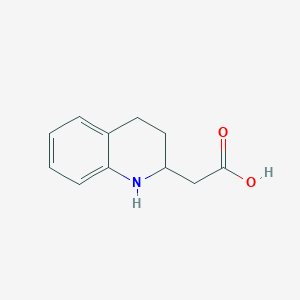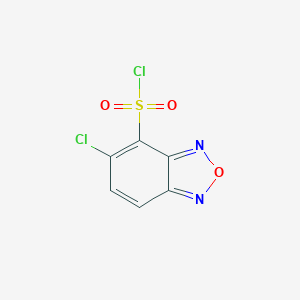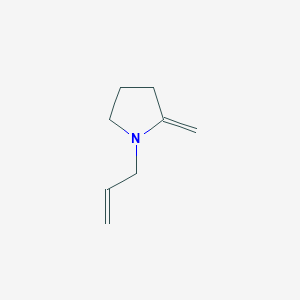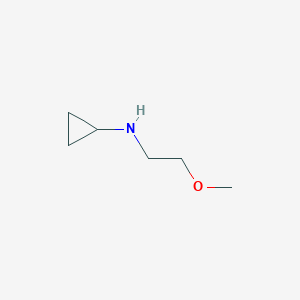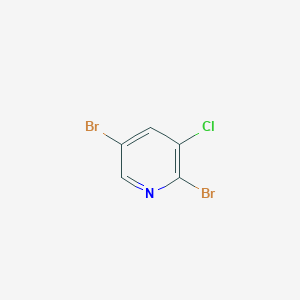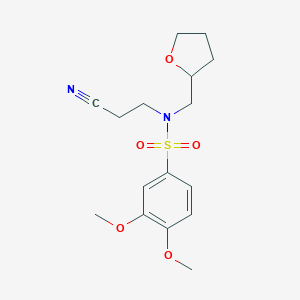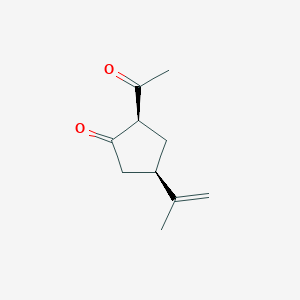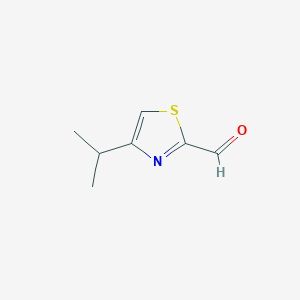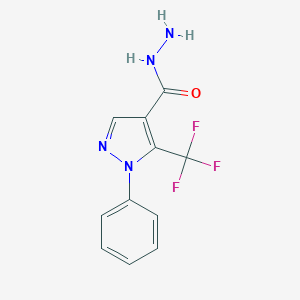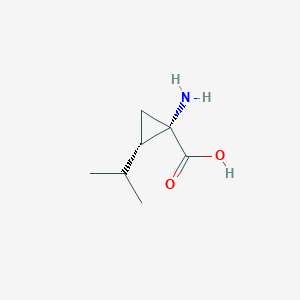
(1S,2S)-1-amino-2-propan-2-ylcyclopropane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2S)-1-amino-2-propan-2-ylcyclopropane-1-carboxylic acid, commonly known as APC, is an amino acid that has been widely studied for its potential as a therapeutic agent. APC is a non-proteinogenic amino acid, which means that it is not incorporated into proteins like the 20 standard amino acids. In
作用机制
The mechanism of action of APC involves its binding to the glycine-binding site of NMDA receptors, which leads to a reduction in receptor activity. This results in a decrease in the influx of calcium ions into neurons, which can be neuroprotective in conditions such as stroke and traumatic brain injury. APC has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential.
生化和生理效应
APC has been shown to have a range of biochemical and physiological effects. In addition to its effects on NMDA receptors, APC has been shown to modulate the activity of other ion channels, including voltage-gated calcium channels and potassium channels. It has also been shown to have antioxidant effects, which may contribute to its neuroprotective properties. In animal studies, APC has been shown to improve outcomes in models of stroke, traumatic brain injury, and spinal cord injury.
实验室实验的优点和局限性
One advantage of APC is its relatively simple synthesis, which makes it accessible for laboratory studies. It has also been shown to have a range of effects on ion channels and other targets, which makes it a versatile tool for investigating neuronal function. However, one limitation is that its effects on NMDA receptors are relatively selective, which may limit its utility in certain contexts. Additionally, its use in animal studies may be limited by its potential toxicity at high doses.
未来方向
There are several future directions for research on APC. One area of interest is its potential as a therapeutic agent for conditions such as stroke, traumatic brain injury, and spinal cord injury. Further studies are needed to determine the optimal dosing and administration strategies for these conditions. Another area of interest is its potential as a tool for investigating neuronal function and the role of ion channels in disease. Finally, there is interest in developing more selective analogs of APC that may have improved therapeutic potential.
合成方法
APC can be synthesized in several ways, including via the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis. Another method involves the reaction of cyclopropanecarboxylic acid with tert-butylamine, followed by reduction of the resulting imine. The synthesis of APC is relatively simple and can be carried out on a laboratory scale.
科学研究应用
APC has been studied for its potential as a therapeutic agent in a variety of contexts. One area of research has focused on its ability to modulate the activity of ionotropic glutamate receptors, which are involved in a range of neurological and psychiatric disorders. APC has been shown to selectively inhibit the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in learning and memory processes, as well as in the pathophysiology of conditions such as schizophrenia and depression.
属性
CAS 编号 |
162871-02-5 |
|---|---|
产品名称 |
(1S,2S)-1-amino-2-propan-2-ylcyclopropane-1-carboxylic acid |
分子式 |
C7H13NO2 |
分子量 |
143.18 g/mol |
IUPAC 名称 |
(1S,2S)-1-amino-2-propan-2-ylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C7H13NO2/c1-4(2)5-3-7(5,8)6(9)10/h4-5H,3,8H2,1-2H3,(H,9,10)/t5-,7-/m0/s1 |
InChI 键 |
GFIRYOYQBKQVOL-FSPLSTOPSA-N |
手性 SMILES |
CC(C)[C@@H]1C[C@]1(C(=O)O)N |
SMILES |
CC(C)C1CC1(C(=O)O)N |
规范 SMILES |
CC(C)C1CC1(C(=O)O)N |
同义词 |
Cyclopropanecarboxylic acid, 1-amino-2-(1-methylethyl)-, (1S-cis)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 2-[(cyanomethyl)sulfonyl]benzoate](/img/structure/B61671.png)
